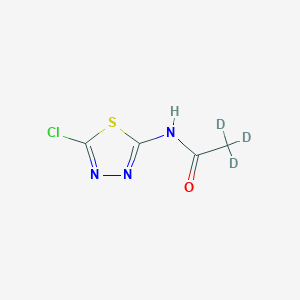
n-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3 is a deuterated derivative of N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide. This compound is characterized by the presence of a thiadiazole ring substituted with a chlorine atom and an acetamide group. The deuterium atoms in the acetamide group make it particularly useful in various scientific research applications, especially in studies involving isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3 typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with chloroacetic acid under acidic conditions.
Chlorination: The thiadiazole ring is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.
Acetamide Formation: The chlorinated thiadiazole is reacted with deuterated acetic anhydride to form the deuterated acetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thiosemicarbazide and chloroacetic acid are reacted in industrial reactors.
Chlorination: Chlorination is carried out in large chlorination units using thionyl chloride or phosphorus pentachloride.
Deuterated Acetamide Formation: The final step involves the reaction of the chlorinated thiadiazole with deuterated acetic anhydride in industrial-scale reactors.
化学反応の分析
Types of Reactions
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted thiadiazole derivatives.
Oxidation Products: Oxidized thiadiazole derivatives.
Reduction Products: Reduced thiadiazole derivatives.
Hydrolysis Products: Corresponding carboxylic acids.
科学的研究の応用
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving isotopic labeling to track metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins involved in metabolic pathways.
Pathways Involved: It affects various biochemical pathways, including those related to cell growth and proliferation.
類似化合物との比較
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3 can be compared with other similar compounds such as:
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide: The non-deuterated version, which lacks the isotopic labeling.
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d2: A similar compound with two deuterium atoms instead of three.
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d4: A compound with four deuterium atoms.
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which makes it particularly useful in studies involving deuterium tracing and metabolic pathway analysis.
特性
分子式 |
C4H4ClN3OS |
|---|---|
分子量 |
180.63 g/mol |
IUPAC名 |
N-(5-chloro-1,3,4-thiadiazol-2-yl)-2,2,2-trideuterioacetamide |
InChI |
InChI=1S/C4H4ClN3OS/c1-2(9)6-4-8-7-3(5)10-4/h1H3,(H,6,8,9)/i1D3 |
InChIキー |
CKUUONNLVFAZNC-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=O)NC1=NN=C(S1)Cl |
正規SMILES |
CC(=O)NC1=NN=C(S1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















